(3E)-6-(butan-2-yl)-3-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one
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Overview
Description
(3E)-6-(butan-2-yl)-3-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis. This particular compound is characterized by its unique structure, which includes a benzoxazine core with specific substituents that confer distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-6-(butan-2-yl)-3-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazine Core: The initial step involves the cyclization of an appropriate precursor to form the benzoxazine ring. This can be achieved through the reaction of an amine with a phenol derivative under acidic or basic conditions.
Introduction of Substituents: The butan-2-yl and 4-methylphenyl groups are introduced through alkylation and acylation reactions, respectively. These reactions often require the use of strong bases or acids as catalysts.
Final Cyclization and Purification: The final step involves the cyclization of the intermediate compounds to form the desired benzoxazine derivative. Purification is typically achieved through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3E)-6-(butan-2-yl)-3-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
Scientific Research Applications
(3E)-6-(butan-2-yl)-3-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (3E)-6-(butan-2-yl)-3-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3E)-6-(butan-2-yl)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one
- (3E)-6-(butan-2-yl)-3-[2-(4-fluorophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one
- (3E)-6-(butan-2-yl)-3-[2-(4-bromophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one
Uniqueness
The uniqueness of (3E)-6-(butan-2-yl)-3-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one lies in its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H21NO3 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
6-butan-2-yl-3-[(Z)-2-hydroxy-2-(4-methylphenyl)ethenyl]-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C21H21NO3/c1-4-14(3)16-9-10-20-17(11-16)22-18(21(24)25-20)12-19(23)15-7-5-13(2)6-8-15/h5-12,14,23H,4H2,1-3H3/b19-12- |
InChI Key |
NOLDAJBTTHUGFB-UNOMPAQXSA-N |
Isomeric SMILES |
CCC(C)C1=CC2=C(C=C1)OC(=O)C(=N2)/C=C(/C3=CC=C(C=C3)C)\O |
Canonical SMILES |
CCC(C)C1=CC2=C(C=C1)OC(=O)C(=N2)C=C(C3=CC=C(C=C3)C)O |
Origin of Product |
United States |
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